Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Overview
Description
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is an organic compound with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . It is a derivative of quinoline, characterized by the presence of a chloro group at the 4-position, a methoxy group at the 7-position, and a carboxylate ester at the 6-position. This compound is typically a light orange to orange solid .
Mechanism of Action
Target of Action
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is primarily used in the synthesis of pharmaceuticals, specifically as a precursor in the production of Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase (RTK) inhibitor . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activities of VEGF receptors . This inhibition disrupts the signaling pathways associated with angiogenesis and oncogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the kinase activities of VEGF receptors, the compound disrupts the pathway, leading to the suppression of angiogenesis and oncogenesis .
Pharmacokinetics
It is soluble in dmso and methanol to a certain extent , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of angiogenesis and oncogenesis . This is achieved through the disruption of the VEGF signaling pathway .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is stable under normal temperature and pressure . It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models .
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate can be synthesized from methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate . The synthesis involves the following steps:
Starting Material: Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Reagents: Sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to 125°C for 3 hours under nitrogen atmosphere.
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Ester Hydrolysis: 4-chloro-7-methoxyquinoline-6-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced quinoline derivatives.
Scientific Research Applications
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting vascular endothelial growth factor (VEGF) receptor tyrosine kinase.
Chemistry: It serves as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: It is used in studies involving kinase modulation and cytokine signaling.
Industry: It is employed in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: A precursor in the synthesis of methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
4-chloro-7-methoxyquinoline-6-carboxylic acid: A hydrolysis product of the ester.
Lenvatinib: A drug synthesized using this compound as an intermediate.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit VEGF receptor tyrosine kinase makes it valuable in pharmaceutical research and development .
Properties
IUPAC Name |
methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSGYZATMCUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627292 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205448-66-4 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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